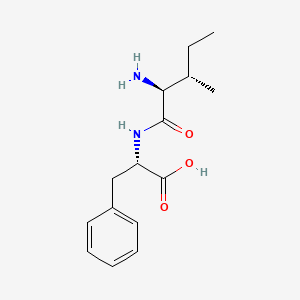
Ile-Phe
描述
“Ile-Phe” is a dipeptide composed of the amino acids isoleucine (Ile) and phenylalanine (Phe). It is also known as Isoleucyl-Phenylalanine or isoleucylphenylalanine . This dipeptide has been found to self-assemble into hydrogels .
Synthesis Analysis
The synthesis of “this compound” involves the self-assembling behaviour of the distinct stereoisomers of this compound and Phe-Ile in phosphate buffered saline (PBS) to form hydrogels . The synthesis method of dipeptide can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the crystal x-ray structure of the diphenylalanine peptide . The structure of “this compound” self-assembled structures was confirmed by single-crystal XRD data .
Chemical Reactions Analysis
The chemical reactions involved in the sequencing of “this compound” can be analyzed using the Edman degradation method . This method cleaves one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on its self-assembling behaviour. The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .
科学研究应用
同位素标记实验和代谢工程
使用像^(13)C这样的同位素进行的同位素标记实验(ILEs)在代谢工程中具有重要的应用。此技术有助于识别代谢工程中用于敲除、过表达或培养基优化的目标。ILEs在增强产物形成、研究未表征生物中的代谢功能以及提高宿主细胞工厂的代谢效率方面发挥着重要作用。具体示例展示了ILEs在酶或代谢工程中提高产物滴度、速率或产率的效用(McAtee, Jazmin, & Young, 2015)。
对淀粉样蛋白形成的见解
Ile-Phe二肽在提供对淀粉样蛋白形成的见解方面显示出潜力,这对于理解阿尔茨海默病等疾病至关重要。该二肽在水溶液中的自组装形成热可逆凝胶,可用于研究淀粉样蛋白形成的早期阶段以及触发疾病中自组装过程的力(de Groot等,2007)。
同位素分析方法学进展
用于验证稳定同位素标记实验中同位素分析的方法学进展对于确保可靠的生物学解释至关重要。这包括评估用于定量同位素研究的质谱方法,这对于研究代谢系统至关重要(Heuillet等,2017)。
动力学同位素效应的影响
了解动力学同位素效应(KIEs)在代谢系统的同位素研究中的影响至关重要。KIEs会影响同位素在代谢网络中的传播及其运作,这对于ILEs的生物学价值至关重要。在系统层面研究KIEs可以深入了解代谢操作和同位素模式的稳健性,这对于这些实验的准确性很重要(Millard, Portais, & Mendes, 2015)。
非正式学习环境中的STEAM教育
This compound二肽在STEAM(科学、技术、工程、艺术和数学)教育中发挥的作用,尤其是在非正式学习环境(ILEs)中,突出了其教育应用。ILEs为理解和应用科学概念提供了独特的机会,使其成为STEAM教育的有效工具(Shaw等,2021)。
基于离子液体的酶辅助萃取
基于离子液体的酶辅助萃取(ILEAE)技术在提取绿原酸等化合物中的应用证明了this compound在提高提取率和效率方面的作用。这种酶辅助萃取的新方法提高了离子液体溶液的渗透性,从而提高了萃取效率(Liu等,2016)。
地球系统中的陆地-大气相互作用
综合陆地生态系统-大气过程研究(iLEAPS)强调了this compound在理解陆地-大气相互作用中的重要性。这项研究对于理解陆地-大气交换、气候、水循环和对流层化学如何相互关联至关重要(Suni等,2015)。
分子动力学和对接研究
通过分子动力学和对接研究,研究this compound二肽与磷脂酰肌醇3-激酶(PI3K)等酶的相互作用,可以深入了解阿尔茨海默病等疾病的结构基础。这项研究对于了解神经退行性疾病的分子机制和开发潜在的治疗方法至关重要(Bicak等,2020)。
未来方向
The future directions of “Ile-Phe” research could involve further exploration of its self-assembling behaviour and its potential applications in nanomedicine . The presence of the latter in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .
作用机制
Target of Action
H-Ile-Phe-OH, also known as Ile-Phe, is a dipeptide that has been found to self-assemble It is known that the compound can be found by peptide screening , a research tool that pools active peptides primarily by immunoassay . This suggests that the compound may interact with various proteins and other biological targets.
Mode of Action
The mode of action of this compound involves its ability to self-associate in aqueous solution . It forms a transparent, thermoreversible gel composed of a network of fibrillar nanostructures . These nanostructures exhibit strong birefringence upon Congo red binding , indicating the formation of beta-sheet structures, which are common in protein aggregation and amyloid formation.
Biochemical Pathways
The self-assembly of the compound into nanostructures suggests that it may influence pathways related to protein aggregation and amyloid formation
Result of Action
The result of this compound’s action is the formation of a transparent, thermoreversible gel composed of fibrillar nanostructures . This self-assembly into nanostructures may serve as a model for studying the first steps of the aggregation/fibrillation of amyloid peptides .
Action Environment
The action of this compound is influenced by its environment. It is able to self-associate in aqueous solution , suggesting that the presence and properties of the solvent may influence its action, efficacy, and stability
生化分析
Biochemical Properties
Ile-Phe participates in several biochemical reactions. It has been found to self-assemble into hydrogels, forming a network of fibrillar nanostructures . This self-assembling behavior is believed to be crucial for its role in various biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function. It forms a transparent, thermoreversible gel in aqueous solution, which is formed by a network of fibrillar nanostructures . This property could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to self-assemble into higher-order structures. This self-assembly is believed to be driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic forces . These interactions allow this compound to form stable hydrogels with fast kinetics .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its ability to form hydrogels is a thermoreversible process, suggesting that its effects may vary depending on temperature and other environmental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids, isoleucine and phenylalanine, which participate in various metabolic processes .
Subcellular Localization
Given its ability to self-assemble into higher-order structures, it is possible that it could be localized to specific compartments or organelles within the cell .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDZARSFSMZOQO-DRZSPHRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309816 | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22951-98-0 | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22951-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ile-Phe, a dipeptide composed of isoleucine and phenylalanine, exhibits self-assembly properties similar to the Phe-Phe motif found in amyloid-beta (Aβ) peptides []. This self-assembly, forming fibrillar nanostructures, offers insights into the early stages of amyloid formation, a process linked to various neurodegenerative diseases.
ANone: While this compound forms a thermoreversible gel composed of fibrillar nanostructures in aqueous solutions, Val-Phe, differing only by a methyl group, does not exhibit self-assembly []. This highlights the critical role of even minor structural differences in driving the initial steps of peptide self-assembly.
ANone: The PI3K/Akt pathway plays a crucial role in neuronal responses, and its impairment by Aβ exposure is implicated in Alzheimer's disease []. Investigating the interaction of the amyloid-like this compound with PI3K may provide insights into the molecular mechanisms underlying Aβ-induced neurotoxicity and potential therapeutic targets for Alzheimer's disease.
ANone: Molecular dynamics simulations using GROMACS and molecular docking techniques using Schrodinger Software were employed to study the interaction between this compound and PI3K []. These computational approaches provide a three-dimensional understanding of the binding interactions at a molecular level.
ANone: The tripeptide Ala-Ile-Phe, derived from the K88ab adhesin, acts as an inhibitor of K88 fimbriae activity []. It effectively inhibits the adherence of K88 fimbriae to erythrocytes and intestinal epithelial cells, indicating its potential as an anti-adhesive agent.
ANone: The Ala-Ile-Phe tripeptide corresponds to a conserved region (Ala-156-Ile-Phe-158) within the primary structure of different K88 variants (ab, ac, and ad) []. This conservation underscores its importance in receptor binding and makes it an attractive target for developing anti-adhesion therapies.
ANone: The dipeptide sequence this compound is frequently incorporated into synthetic peptides designed to inhibit plasmin activity [, ]. These peptides often mimic the structure of plasmin substrates, allowing them to bind to the enzyme's active site and block its activity.
ANone: Kinetic studies have shown that the presence of a D-isomer of isoleucine (D-Ile) at the N-terminus of a peptide substrate enhances its affinity for plasmin compared to the L-isomer []. This suggests that the stereochemistry of the isoleucine residue plays a crucial role in substrate recognition and binding.
ANone: Plasmin can cleave certain peptide inhibitors containing the this compound motif, leading to their degradation and loss of inhibitory activity []. For example, D-Ile-Phe-Lys-BZA, while a potent inhibitor, gets cleaved by plasmin. Therefore, designing stable inhibitors requires strategies to prevent such enzymatic degradation, potentially by incorporating non-cleavable moieties or modifying the peptide backbone.
ANone: The this compound sequence is found in various natural products, including: - Cyclic peptides from plants: Delavayins A and B, isolated from the roots of Stellaria delavayi, are cyclic peptides containing the this compound sequence []. - Lipopeptide from bacteria: A unique phenylalanine-containing lipopeptide with the sequence Phe-N-methyl-Ile-Ile-Phe-Ala-Ile-Ala-Phe was isolated from a rough-colony variant of Mycobacterium avium [].
ANone: The molecular formula of this compound is C14H20N2O3, and its molecular weight is 264.32 g/mol.
ANone: Various spectroscopic methods are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR provides information about the peptide's conformation, revealing a folded structure called a gamma-turn []. 1H-13C-NMR correlation spectroscopy helps determine the structure and connectivity of atoms in the dipeptide []. - Mass spectrometry: This technique is crucial for determining the molecular weight of the dipeptide and its fragments, aiding in structural elucidation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



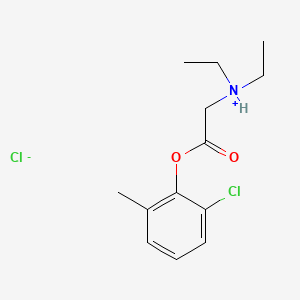
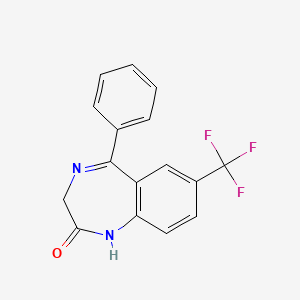
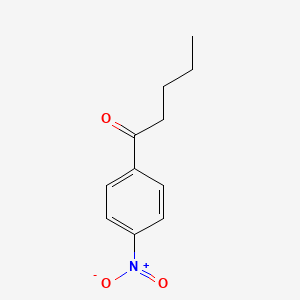

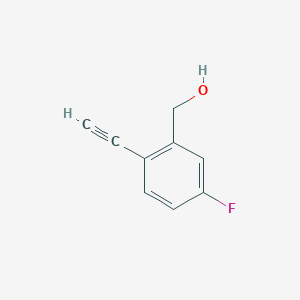
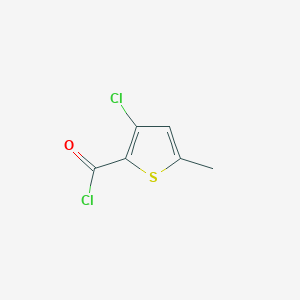
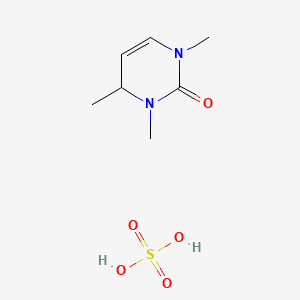



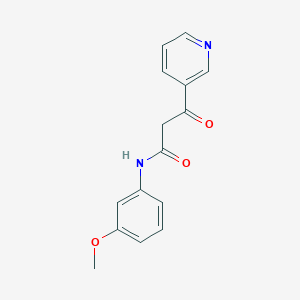
![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
![4H,6H-Dithieno[3,4-c:3',4'-e]oxepin](/img/structure/B3369286.png)
![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)